[(Anthracen-9-yl)methyl](triphenyl)phosphanium perchlorate
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Overview
Description
(Anthracen-9-yl)methylphosphanium perchlorate is a chemical compound that features an anthracene moiety attached to a triphenylphosphonium group, with a perchlorate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-9-yl)methylphosphanium perchlorate typically involves the reaction of 9-anthracenemethanol with triphenylphosphine in the presence of a suitable oxidizing agent, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(Anthracen-9-yl)methylphosphanium perchlorate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form the corresponding phosphine oxide.
Substitution: The triphenylphosphonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Anthraquinone derivatives
Reduction: Phosphine oxide derivatives
Substitution: Various substituted anthracene derivatives
Scientific Research Applications
(Anthracen-9-yl)methylphosphanium perchlorate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in photophysical studies.
Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Mechanism of Action
The mechanism of action of (Anthracen-9-yl)methylphosphanium perchlorate involves its interaction with molecular targets through its anthracene and triphenylphosphonium moieties. The anthracene group can participate in π-π stacking interactions, while the triphenylphosphonium group can interact with negatively charged cellular components. These interactions can lead to changes in cellular processes, making the compound useful in various applications such as photodynamic therapy and drug delivery.
Comparison with Similar Compounds
Similar Compounds
9-Anthracenemethanol: A precursor to (Anthracen-9-yl)methylphosphanium perchlorate, used in similar applications.
Triphenylphosphine: A common reagent in organic synthesis, often used to prepare phosphonium salts.
Anthracene derivatives: Various substituted anthracenes used in photophysical studies and organic electronics.
Uniqueness
(Anthracen-9-yl)methylphosphanium perchlorate is unique due to its combination of an anthracene moiety and a triphenylphosphonium group, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with light and biological systems.
Properties
CAS No. |
89982-33-2 |
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Molecular Formula |
C33H26ClO4P |
Molecular Weight |
553.0 g/mol |
IUPAC Name |
anthracen-9-ylmethyl(triphenyl)phosphanium;perchlorate |
InChI |
InChI=1S/C33H26P.ClHO4/c1-4-16-28(17-5-1)34(29-18-6-2-7-19-29,30-20-8-3-9-21-30)25-33-31-22-12-10-14-26(31)24-27-15-11-13-23-32(27)33;2-1(3,4)5/h1-24H,25H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
DKUZMVCYBCRIDE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=C3C=CC=CC3=CC4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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